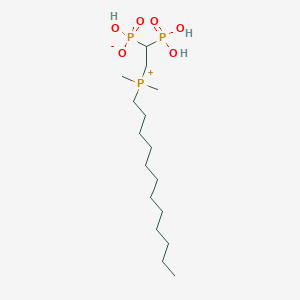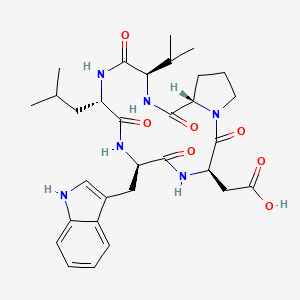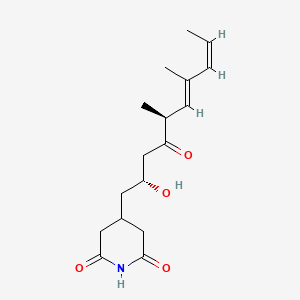
9-甲基链霉胺酮
描述
9-甲基链霉素是一种戊酰亚胺类抗生素,以其显著的抗真菌和抗酵母活性而闻名。它是链霉素的衍生物,其特征在于存在 9-甲基基团。 该化合物是由链霉菌属的某些物种产生的,这些物种以其能够产生多种生物活性次级代谢物而闻名 .
科学研究应用
9-甲基链霉素在科学研究中有着广泛的应用:
化学: 用作研究戊酰亚胺类抗生素及其衍生物的模型化合物。
生物学: 研究其抗真菌和抗酵母特性,使其成为开发新型抗真菌剂的潜在候选药物。
医学: 研究其对某些癌细胞系的细胞毒性活性,包括成人 T 细胞白血病细胞。
作用机制
9-甲基链霉素的作用机制涉及抑制真菌细胞中的蛋白质合成。该化合物靶向 60S 核糖体亚基,破坏翻译过程。这种抑制导致不完整多肽的积累,最终导致细胞死亡。 此外,9-甲基链霉素已被证明可以抑制某些细胞系中的一氧化氮的产生和诱导型一氧化氮合酶的表达 .
类似化合物:
链霉素: 9-甲基链霉素的母体化合物,缺乏 9-甲基基团。
环己酰亚胺: 另一种具有类似抗真菌特性的戊酰亚胺类抗生素。
独特性: 9-甲基链霉素的独特性在于其与链霉素相比具有增强的抗真菌活性。 9-甲基基团的存在有助于其更高的效力和更广泛的抗各种真菌物种的活性谱 .
生化分析
Biochemical Properties
9-Methylstreptimidone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit nitric oxide production and inducible nitric oxide synthase expression in lipopolysaccharide-stimulated RAW264.7 cells . Additionally, 9-Methylstreptimidone induces apoptosis in Jurkat cells and adult T-cell leukemia cells . These interactions highlight its potential as a therapeutic agent in modulating immune responses and targeting cancer cells.
Cellular Effects
The effects of 9-Methylstreptimidone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 9-Methylstreptimidone has been observed to induce apoptosis in cancer cells, thereby inhibiting their proliferation . Furthermore, it affects the expression of genes involved in immune responses, making it a potential candidate for treating inflammatory conditions .
Molecular Mechanism
At the molecular level, 9-Methylstreptimidone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits inducible nitric oxide synthase, reducing nitric oxide production in immune cells . Additionally, 9-Methylstreptimidone induces changes in gene expression, promoting apoptosis in cancer cells and modulating immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Methylstreptimidone change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 9-Methylstreptimidone remains stable under specific conditions, maintaining its bioactivity over extended periods
Dosage Effects in Animal Models
The effects of 9-Methylstreptimidone vary with different dosages in animal models. At lower doses, it exhibits potent antifungal and antiviral activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal therapeutic dose for safe and effective use .
Metabolic Pathways
9-Methylstreptimidone is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing cellular metabolism. The compound’s interaction with specific enzymes, such as inducible nitric oxide synthase, underscores its role in modulating metabolic pathways related to immune responses and inflammation .
Transport and Distribution
Within cells and tissues, 9-Methylstreptimidone is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its bioavailability and therapeutic efficacy . Understanding the transport and distribution mechanisms of 9-Methylstreptimidone is crucial for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of 9-Methylstreptimidone plays a vital role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. For instance, its localization in the cytoplasm and nucleus is essential for modulating gene expression and inducing apoptosis in cancer cells .
准备方法
合成路线和反应条件: 9-甲基链霉素的合成涉及链霉菌属的發酵。该过程通常包括以下步骤:
发酵: 生产菌株,如链霉菌属 HS-NF-780,在合适的培养基中培养。
分离: 使用液相色谱-质谱联用 (LC-MS) 导向筛选等技术从培养液中分离出该化合物。
工业生产方法: 9-甲基链霉素的工业生产遵循类似的发酵和分离技术,但规模更大。 发酵条件的优化,如 pH、温度和营养成分,对于最大限度地提高产量至关重要 .
化学反应分析
反应类型: 9-甲基链霉素会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成羟基衍生物。
还原: 还原反应可以修饰戊酰亚胺环。
取代: 取代反应可以在分子中引入不同的官能团.
常用试剂和条件:
氧化: 在酸性或碱性条件下,像过氧化氢或高锰酸钾这样的试剂。
还原: 像硼氢化钠或氢化铝锂这样的试剂。
取代: 在受控条件下,各种卤化剂或亲核试剂.
主要产物:
羟基异-9-甲基链霉素: 通过氧化形成。
9-甲基链霉素 2-α-D-吡喃葡萄糖苷: 通过糖基化反应形成.
相似化合物的比较
Streptimidone: The parent compound of 9-Methylstreptimidone, lacking the 9-methyl group.
Cycloheximide: Another glutarimide antibiotic with similar antifungal properties.
Migrastatin: A glutarimide-containing polyketide with notable antifungal activity
Uniqueness: 9-Methylstreptimidone is unique due to its enhanced antifungal activity compared to streptimidone. The presence of the 9-methyl group contributes to its higher potency and broader spectrum of activity against various fungal species .
属性
IUPAC Name |
4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-4-5-11(2)6-12(3)15(20)10-14(19)7-13-8-16(21)18-17(22)9-13/h4-6,12-14,19H,7-10H2,1-3H3,(H,18,21,22)/b5-4-,11-6+/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUBIBZJAGAIBW-WGEALTPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=CC(C)C(=O)CC(CC1CC(=O)NC(=O)C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=C\[C@H](C)C(=O)C[C@@H](CC1CC(=O)NC(=O)C1)O)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314773 | |
| Record name | 9-Methylstreptimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51867-94-8 | |
| Record name | 9-Methylstreptimidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51867-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylstreptimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


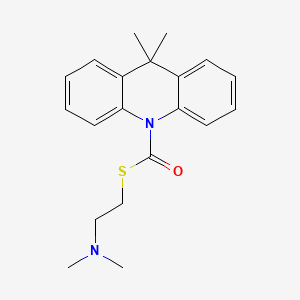
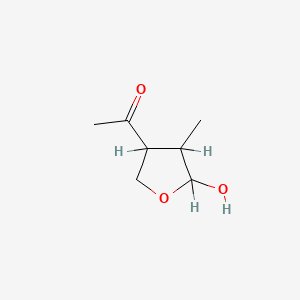
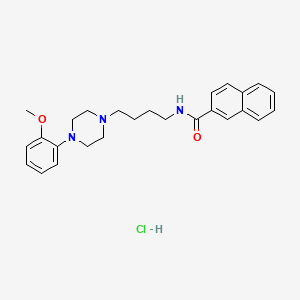
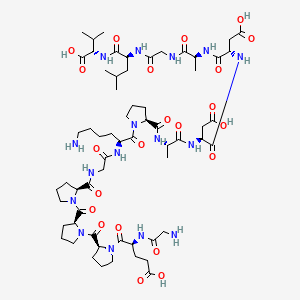
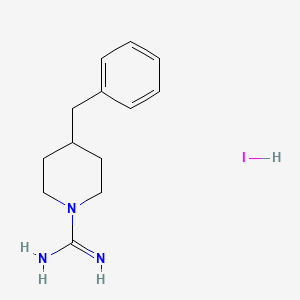
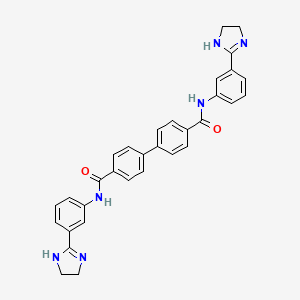
![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)
![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
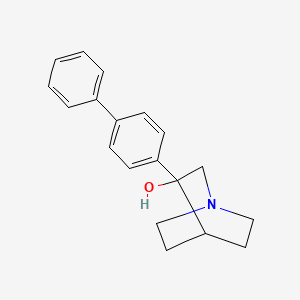
![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)
![[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667485.png)
